
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime is a synthetic compound derived from the steroidal structure of androsta-1,4-dien-3-one This compound is characterized by the presence of a hydroxy group at the 17th position and an oxime group attached to the 3-one position, which is further modified with a 2,4-dinitrophenyl group
Méthodes De Préparation
The synthesis of 17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime typically involves multiple steps:
Starting Material: The synthesis begins with androsta-1,4-dien-3-one.
Oxime Formation: The 3-one group is converted to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the nitro groups.
Hydrolysis: The oxime group can be hydrolyzed back to the ketone under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets:
Steroid Receptors: The compound can bind to androgen and estrogen receptors, modulating their activity.
Enzymatic Pathways: It may inhibit or activate enzymes involved in steroid metabolism, affecting the levels of endogenous hormones.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime can be compared with other steroidal oximes and dinitrophenyl derivatives:
17-beta-Hydroxyandrosta-1,4-dien-3-one: Lacks the oxime and dinitrophenyl modifications, making it less reactive in certain chemical reactions.
Androsta-1,4-dien-3-one oxime: Similar structure but without the dinitrophenyl group, leading to different reactivity and biological activity.
2,4-Dinitrophenylhydrazine derivatives: These compounds share the dinitrophenyl group but differ in the steroidal backbone, resulting in varied applications and properties.
The unique combination of the hydroxy, oxime, and dinitrophenyl groups in this compound gives it distinct chemical and biological properties, making it valuable for research and industrial applications.
Propriétés
Numéro CAS |
33514-82-8 |
|---|---|
Formule moléculaire |
C25H29N3O6 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
(3Z,8R,9S,10R,13S,14S,17S)-3-(2,4-dinitrophenoxy)imino-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H29N3O6/c1-24-11-9-16(26-34-22-7-4-17(27(30)31)14-21(22)28(32)33)13-15(24)3-5-18-19-6-8-23(29)25(19,2)12-10-20(18)24/h4,7,9,11,13-14,18-20,23,29H,3,5-6,8,10,12H2,1-2H3/b26-16-/t18-,19-,20-,23-,24-,25-/m0/s1 |
Clé InChI |
VRTUEBLGAAPNOW-JNXQQKPESA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N\OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])/C=C[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C=CC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



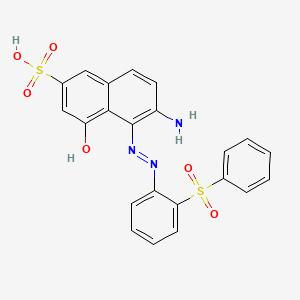



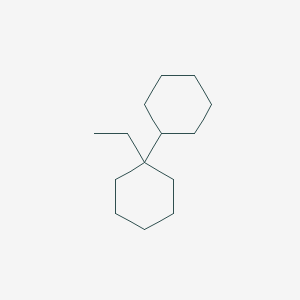
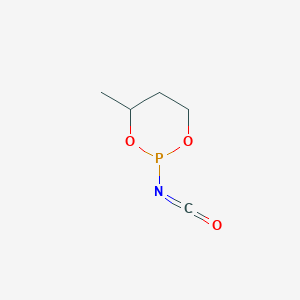


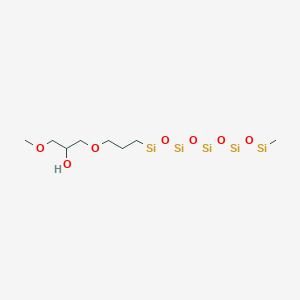
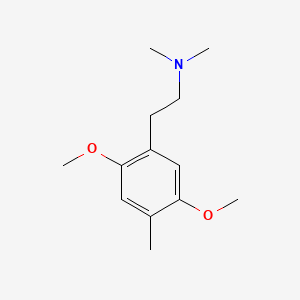
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
